molecular formula C7H4BrClF3N B1448931 3-Bromo-6-chloro-2-(trifluoromethyl)aniline CAS No. 1805585-25-4

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Cat. No. B1448931
M. Wt: 274.46 g/mol
InChI Key: RSHNIOKMBVTPBO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C~7~H~4~BrClF~3~N . It is a substituted aniline derivative, containing bromine, chlorine, and trifluoromethyl groups. The compound is used in various synthetic processes and has applications in pharmaceuticals and materials science.



Synthesis Analysis

The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves halogenation reactions on aniline precursors. Specific synthetic routes may vary, but typically, it is prepared by introducing bromine and chlorine atoms onto the aniline ring. Researchers have explored different methods to achieve this substitution, including electrophilic aromatic substitution reactions.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with substituents at specific positions. The 3-bromo , 6-chloro , and 2-trifluoromethyl groups are attached to the aniline core. The arrangement of these substituents affects the compound’s reactivity, solubility, and other properties.



Chemical Reactions Analysis

3-Bromo-6-chloro-2-(trifluoromethyl)aniline can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Researchers have investigated its behavior in Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and other transformations.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts within a specific temperature range.

  • Solubility : Its solubility in various solvents impacts its practical use.

  • Color : The compound’s color can vary based on its form (solid or solution).

  • Stability : Researchers investigate its stability under different conditions.


Safety And Hazards


  • Toxicity : 3-Bromo-6-chloro-2-(trifluoromethyl)aniline may be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritancy : It can irritate the eyes, skin, and respiratory system.

  • Handling Precautions : Proper protective equipment (gloves, eyewear, and a dust mask) is essential when working with this compound.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate potential pharmacological applications.

  • Functionalization : Develop new derivatives with specific properties.

  • Environmental Impact : Assess its impact on the environment.


properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNIOKMBVTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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